REACTION_CXSMILES
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[F:1][C:2]([F:11])([F:10])[C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.[Br:12][CH2:13][CH2:14][C:15](OC)=[O:16]>>[Br:12][CH2:13][CH2:14][C:15]([NH:7][C:6]1[CH:8]=[CH:9][C:3]([C:2]([F:10])([F:11])[F:1])=[CH:4][CH:5]=1)=[O:16]
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Name
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|
Quantity
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22.3 mL
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Type
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reactant
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Smiles
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FC(C1=CC=C(N)C=C1)(F)F
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Name
|
|
Quantity
|
19.6 mL
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Type
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reactant
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Smiles
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BrCCC(=O)OC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
BrCCC(=O)NC1=CC=C(C=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |